

# A Comprehensive Technical Guide to N-Boc-4-piperidinemethanol

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## Compound of Interest

Compound Name: *N-Boc-4-piperidinemethanol*

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This technical guide provides an in-depth overview of **N-Boc-4-piperidinemethanol**, a key building block in synthetic and medicinal chemistry. This document details its fundamental physicochemical properties, outlines a significant synthetic application with a detailed experimental protocol, and visualizes the synthetic pathway for enhanced clarity.

## Core Physicochemical Data

**N-Boc-4-piperidinemethanol**, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a valuable intermediate in the synthesis of complex piperidine derivatives.<sup>[1][2]</sup> Its Boc-protecting group enhances stability and allows for controlled reactivity in multi-step syntheses.<sup>[1][2]</sup> The fundamental properties of this compound are summarized below.

Property	Value	References
Molecular Formula	C <sub>11</sub> H <sub>21</sub> NO <sub>3</sub>	<sup>[1][3][4][5]</sup>
Molecular Weight	215.29 g/mol	<sup>[1][2][3][4][5]</sup>
CAS Number	123855-51-6	<sup>[1][3][4]</sup>
Appearance	Off-white to yellowish solid powder	<sup>[1]</sup>
Purity	≥ 97%	<sup>[3][4]</sup>

## Synthetic Application: A Key Intermediate in Vandetanib Synthesis

**N-Boc-4-piperidinemethanol** serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the multi-step synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib. The overall synthetic workflow, starting from piperidin-4-ylmethanol, is outlined below.

### Experimental Protocol: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate

This protocol details the three main steps starting from piperidin-4-ylmethanol, which include the protection of the piperidine nitrogen, sulfonation of the hydroxyl group, and finally, substitution with the phenoxy moiety.

#### Step 1: Synthesis of **N-Boc-4-piperidinemethanol** (Acylation)

- Dissolve piperidin-4-ylmethanol in an appropriate solvent.
- Add di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) to the solution in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) to facilitate the reaction.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, perform an aqueous work-up to remove the base and other water-soluble impurities.
- Extract the product into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield **N-Boc-4-piperidinemethanol**.

#### Step 2: Sulfonation

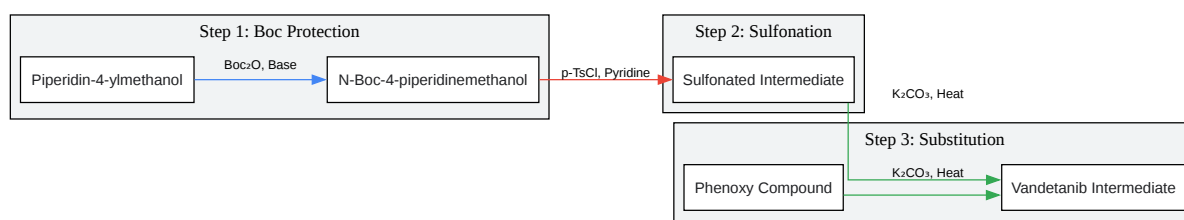
- Dissolve the **N-Boc-4-piperidinemethanol** obtained from the previous step in a suitable solvent such as pyridine and cool the solution to 0°C.
- Slowly add p-toluenesulfonyl chloride to the cooled solution.
- Allow the reaction mixture to stir at a controlled temperature (e.g., 5°C) for several hours.
- After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

### Step 3: Substitution

- In a reaction vessel, combine the product from the sulfonation step with the appropriate phenoxy compound.
- Add potassium carbonate to the mixture.
- Heat the reaction system to a high temperature (e.g., 153°C) and stir for a designated period to facilitate the substitution reaction.

## Visualized Synthetic Workflow

The following diagram illustrates the synthetic pathway from piperidin-4-ylmethanol to the Vandetanib intermediate, highlighting the role of **N-Boc-4-piperidinemethanol**.



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Caption: Synthetic pathway to a Vandetanib intermediate.

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